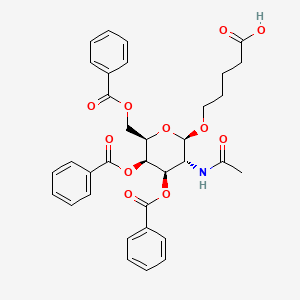![molecular formula C26H24N10O2 B10831518 1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)
1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-1622 is an orally active, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2), also known as ERBB2. This compound is particularly effective against HER2 exon 20 insertion mutations, which are challenging to target with existing therapies. BI-1622 is characterized by its ability to spare the wild-type epidermal growth factor receptor (EGFR), thereby minimizing EGFR-related toxicities .
Preparation Methods
The synthesis of BI-1622 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and potency .
Chemical Reactions Analysis
BI-1622 undergoes various chemical reactions, primarily focusing on its interaction with HER2. The compound is an ATP-competitive, covalent inhibitor that binds to the kinase domain of HER2. This binding inhibits the kinase activity of HER2, leading to a decrease in downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . The major products formed from these reactions are the inhibited forms of HER2 and the downstream signaling molecules .
Scientific Research Applications
BI-1622 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the role of HER2 in various cancers, including breast, gastric, and lung cancers. The compound has shown high antitumor efficacy in vivo in xenograft mouse tumor models, making it a valuable tool for preclinical cancer research . Additionally, BI-1622 is used in combination therapy research to explore new therapeutic concepts and novel disease areas with high medical needs .
Mechanism of Action
BI-1622 exerts its effects by binding covalently to the kinase domain of HER2, thereby inhibiting its activity. This inhibition prevents the phosphorylation of HER2 and subsequent activation of downstream signaling pathways, including the PI3K and MAPK pathways. The compound shows a dose-dependent decrease in phosphorylated HER2 and extracellular signal-regulated kinase (ERK) levels in HER2-dependent cell lines . This mechanism of action makes BI-1622 highly effective against HER2-driven tumors .
Comparison with Similar Compounds
BI-1622 is unique in its high selectivity for HER2 exon 20 insertion mutations while sparing wild-type EGFR. Similar compounds include other HER2 inhibitors such as afatinib, neratinib, poziotinib, and mobocertinib. these compounds often lack the selectivity of BI-1622 and may inhibit wild-type EGFR, leading to increased toxicities . BI-1622’s ability to selectively target HER2 exon 20 mutations without affecting wild-type EGFR sets it apart from these other inhibitors .
Properties
Molecular Formula |
C26H24N10O2 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H24N10O2/c1-3-23(37)34-8-10-35(11-9-34)26-27-14-20-24(33-26)25(30-15-28-20)32-18-4-5-21(17(2)12-18)38-19-6-7-36-22(13-19)29-16-31-36/h3-7,12-16H,1,8-11H2,2H3,(H,28,30,32) |
InChI Key |
KXUBSQUYDKKQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


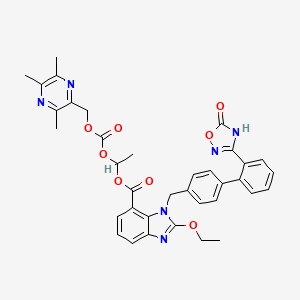
![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)

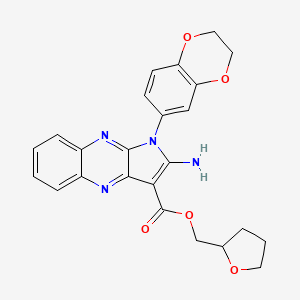
![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
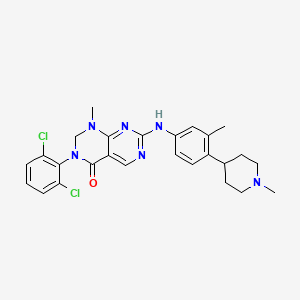
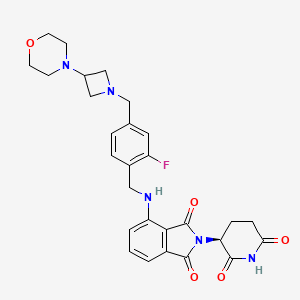
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
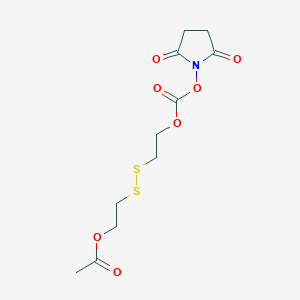
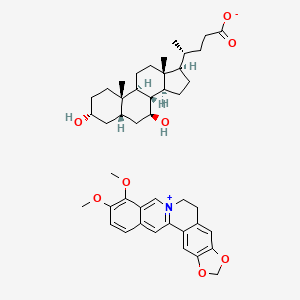
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)
